2-(2-Hydroxyethoxy)ethyl acrylate
Overview
Description
2-(2-Hydroxyethoxy)ethyl acrylate is a chemical compound with the molecular formula C₇H₁₂O₄This compound is a type of acrylate ester, which is commonly used in various industrial applications due to its unique chemical properties .
Preparation Methods
2-(2-Hydroxyethoxy)ethyl acrylate can be synthesized through the esterification of diethylene glycol with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction. Industrial production methods may involve continuous processes to ensure high yield and purity .
Chemical Reactions Analysis
2-(2-Hydroxyethoxy)ethyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of radical initiators to form polymers and copolymers.
Esterification: It can react with alcohols to form esters.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to form diethylene glycol and acrylic acid
Common reagents used in these reactions include radical initiators like benzoyl peroxide for polymerization and acids or bases for hydrolysis. Major products formed from these reactions include polymers, esters, and the hydrolysis products .
Scientific Research Applications
2-(2-Hydroxyethoxy)ethyl acrylate is widely used in scientific research and industrial applications, including:
Polymer Science: It is used as a monomer in the synthesis of hydrogels and other polymeric materials.
Biomedical Applications: It is used in the development of contact lenses and drug delivery systems due to its biocompatibility.
Coatings and Adhesives: It is used in the formulation of coatings, adhesives, and sealants due to its excellent adhesion properties.
Printing Inks: It is used in the production of printing inks and other related materials.
Mechanism of Action
The mechanism by which diethylene glycol monoacrylate exerts its effects is primarily through its ability to undergo polymerization and form cross-linked networks. These networks can interact with various molecular targets, such as proteins and cells, making it useful in biomedical applications. The pathways involved include radical polymerization and esterification reactions .
Comparison with Similar Compounds
2-(2-Hydroxyethoxy)ethyl acrylate can be compared with other similar compounds, such as:
Ethylene glycol monoacrylate: Similar in structure but with one less ethylene glycol unit.
Triethylene glycol monoacrylate: Similar but with one additional ethylene glycol unit.
Methoxy polyethylene glycol acrylate: Contains a methoxy group and polyethylene glycol chain
This compound is unique due to its balance of hydrophilic and hydrophobic properties, making it versatile for various applications .
Properties
IUPAC Name |
2-(2-hydroxyethoxy)ethyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-2-7(9)11-6-5-10-4-3-8/h2,8H,1,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXMAAYKJDQVTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5050397 | |
Record name | 2-Propenoic acid, 2-(2-hydroxyethoxy)ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5050397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Propenoic acid, 2-(2-hydroxyethoxy)ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13533-05-6 | |
Record name | 2-(2-Hydroxyethoxy)ethyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13533-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethylene glycol monoacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013533056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-(2-hydroxyethoxy)ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-(2-hydroxyethoxy)ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5050397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-hydroxyethoxy)ethyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.519 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYLENE GLYCOL MONOACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V94WS8078J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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